molecular formula C8H16ClNO2 B1520253 3-(Cyclopentylamino)propansäure-Hydrochlorid CAS No. 1221723-82-5

3-(Cyclopentylamino)propansäure-Hydrochlorid

Katalognummer: B1520253
CAS-Nummer: 1221723-82-5
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: DVKFHGSDCQOADW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopentylamino)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclopentylamino)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclopentylamino)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Cyclopentylamino)propanoic acid hydrochloride is characterized by its unique cyclopentylamine structure, which contributes to its biological activity. The molecular formula is C8H16ClNC_8H_{16}ClN, with a molecular weight of approximately 175.68 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological assays.

Medicinal Chemistry

Kinase Inhibition
Research indicates that compounds similar to 3-(Cyclopentylamino)propanoic acid exhibit selective inhibition of various kinases, particularly in the context of cancer therapy. For instance, a study highlighted the development of kinase inhibitors that target specific mutations in the epidermal growth factor receptor (EGFR), which are prevalent in non-small cell lung cancer (NSCLC). The cyclopentyl group contributes to the selectivity and potency of these inhibitors against mutant forms of EGFR .

Table 1: Kinase Inhibition Activity

Compound NameTarget KinaseIC50 (nM)Selectivity
CDD-1703EGFR L858R/T790M4161-fold over WT
CDD-1653ALK37Not specified

Neuropharmacology

Potential Neuroprotective Effects
Studies have suggested that derivatives of cyclopentylamine compounds may have neuroprotective properties. These compounds are being explored for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanism involves enhancing synaptic plasticity and reducing neuroinflammation.

Drug Development

Formulation Studies
The formulation of 3-(Cyclopentylamino)propanoic acid hydrochloride has been investigated in various drug delivery systems. Its solubility profile makes it suitable for oral administration formulations, where it can be combined with excipients to enhance bioavailability. Research has focused on optimizing the pharmacokinetic properties through different delivery methods, including nanoparticles and liposomes .

Case Study 1: Cancer Therapeutics

A recent study developed a series of cyclopentylamine derivatives aimed at inhibiting mutant forms of the EGFR kinase in NSCLC models. The results showed that these compounds not only inhibited tumor growth but also demonstrated improved selectivity for cancerous cells over normal cells, suggesting a promising therapeutic index .

Case Study 2: Neuroprotective Agents

In a preclinical trial, a derivative of 3-(Cyclopentylamino)propanoic acid was tested for its effects on cognitive function in animal models of Alzheimer's disease. The results indicated significant improvements in memory retention and reduced markers of neuroinflammation, supporting further investigation into its potential as a neuroprotective agent .

Biologische Aktivität

3-(Cyclopentylamino)propanoic acid hydrochloride (CAS No. 1221723-82-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopentyl group attached to an amino group and a propanoic acid moiety, making it a unique structure in the realm of small molecules. Its chemical formula is C8H15ClN2O2C_8H_{15}ClN_2O_2, and it is typically utilized as a buffering agent in biological studies, particularly in cell culture applications where maintaining pH is critical .

Research indicates that compounds with structural similarities to 3-(cyclopentylamino)propanoic acid hydrochloride may exhibit inhibitory activity against various enzymes, including histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression through chromatin remodeling, impacting numerous cellular processes such as differentiation, proliferation, and apoptosis.

Target Enzymes

  • Bcr-Abl : A fusion protein implicated in chronic myeloid leukemia (CML).
  • HDAC1 : Involved in the regulation of transcription and can influence cancer cell growth.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to 3-(cyclopentylamino)propanoic acid hydrochloride. For instance, derivatives exhibiting structural similarities have shown selective inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). One notable study reported that a cyclopentyl-substituted compound demonstrated an IC50 value of 41 nM against EGFR L858R/T790M mutants, indicating strong selective activity .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against various cancer cell lines have revealed promising results. The compound's derivatives were tested against several human tumor cell lines, including RKO and HeLa. The most potent derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM, suggesting significant anticancer activity .

Case Studies and Research Findings

  • Antitumor Activity : A study focusing on furanopyrimidine-based compounds highlighted that cyclopentyl-substituted derivatives exhibited significant antitumor effects in mouse xenograft models, achieving tumor growth inhibition rates exceeding 74% after oral administration .
  • Mechanistic Insights : Research utilizing western blot analysis confirmed that these compounds modulate target pathways within cancer cells, leading to altered levels of acetylated proteins, which are indicative of HDAC inhibition .
  • Comparative Analysis : A comparative study involving various cyclopentyl-substituted compounds showed that while many exhibited low antiproliferative activity (CC50 > 1 μM), specific derivatives demonstrated notable selectivity for mutant EGFR over wild-type variants .

Data Table: Biological Activity Summary

CompoundTargetIC50 (nM)Activity Type
Cyclopentyl derivativeEGFR L858R/T790M41Antitumor
Cyclopentyl derivativeRKO Cell Line60.70Cytotoxic
Cyclopentyl derivativeHeLa Cell Line78.72Cytotoxic

Eigenschaften

IUPAC Name

3-(cyclopentylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)5-6-9-7-3-1-2-4-7;/h7,9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKFHGSDCQOADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentylamino)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Cyclopentylamino)propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Cyclopentylamino)propanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Cyclopentylamino)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Cyclopentylamino)propanoic acid hydrochloride
Reactant of Route 6
3-(Cyclopentylamino)propanoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.